molecular formula C6H6F2N2 B2791321 1-(2,2-Difluorocyclopropyl)-1H-pyrazole CAS No. 2155856-09-8

1-(2,2-Difluorocyclopropyl)-1H-pyrazole

Cat. No.: B2791321
CAS No.: 2155856-09-8
M. Wt: 144.125
InChI Key: GUDUFEDHFGENRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazole is a compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. The presence of the difluorocyclopropyl group imparts distinct chemical properties, making it a valuable compound for study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluorocyclopropyl)-1H-pyrazole typically involves the cyclopropanation of suitable precursors followed by pyrazole formation. One common method includes the reaction of 2,2-difluorocyclopropylcarbinol with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium to facilitate the formation of the cyclopropyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluorocyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological effects .

Comparison with Similar Compounds

  • 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxamide
  • This compound-4-carboxylic acid
  • This compound-5-carboxaldehyde

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the difluorocyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-6(8)4-5(6)10-3-1-2-9-10/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDUFEDHFGENRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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